2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an acetamide group linked to a methoxyphenyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that sulfonyl compounds can undergo a variety of reactions, including condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to the formation of biologically active novel heterocyclic moieties .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Sulfonylation: The reaction begins with the sulfonylation of 3-chlorophenylamine using a sulfonyl chloride reagent under basic conditions to form 3-chlorophenylsulfonamide.
Acetylation: The 3-chlorophenylsulfonamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the desired acetamide derivative.
Methoxylation: Finally, the methoxylation of the acetamide derivative is achieved by reacting it with a methoxyphenyl halide under suitable conditions to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)acetamide
- 2-[(3-chlorophenyl)sulfonyl]-N-(4-aminophenyl)acetamide
- 2-[(3-chlorophenyl)sulfonyl]-N-(4-nitrophenyl)acetamide
Uniqueness
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-13-7-5-12(6-8-13)17-15(18)10-22(19,20)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCYBQJILDPVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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